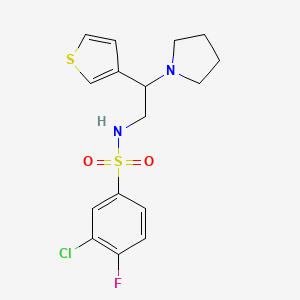

3-chloro-4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClFN2O2S2/c17-14-9-13(3-4-15(14)18)24(21,22)19-10-16(12-5-8-23-11-12)20-6-1-2-7-20/h3-5,8-9,11,16,19H,1-2,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYNBAZINWDUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group, which is known for its diverse biological activities. The presence of the pyrrolidine and thiophene moieties contributes to its pharmacological profile.

Sulfonamides typically exert their biological effects through the inhibition of certain enzymes or receptors. The specific mechanism for this compound involves:

- Inhibition of Enzymatic Activity : Similar sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes, suggesting a potential mechanism for this compound as well.

- Receptor Modulation : It may interact with various receptors, potentially including those involved in inflammation or cancer pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, compounds with analogous structures have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | [Data Needed] | Apoptosis induction |

| Reference Compound | MCF-7 | 10.38 | Apoptosis induction |

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of sulfonamide derivatives on MCF-7 breast cancer cells. The results indicated that compounds with similar structures induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents.

- Mechanistic Insights : Flow cytometry analyses revealed that the tested compounds arrested the cell cycle at the G1 phase and increased caspase activity, leading to programmed cell death.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its therapeutic application. Preliminary data suggest:

- Absorption : The compound is likely absorbed well due to its lipophilic nature.

- Metabolism : It may undergo hepatic metabolism, common for sulfonamides.

- Toxicity : Toxicological studies are needed to evaluate side effects, particularly regarding liver and kidney function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Benzenesulfonamide vs. Benzamide/Thiazolidinone/Imidazole Derivatives

- Target Compound : The benzenesulfonamide core enhances polarity and hydrogen-bonding capacity compared to benzamide derivatives (e.g., ) or thiazolidin-4-ones (–7). This may improve solubility but reduce membrane permeability.

- Thiazolidin-4-ones (e.g., compounds 5o–5u, 6a–6j in –7): These feature a five-membered ring with a sulfur atom and keto group, often associated with acetylcholine esterase inhibition .

- Imidazo[4,5-b]pyridine Carboximidamides (): These contain a fused bicyclic core, differing significantly in rigidity and electronic properties from the benzenesulfonamide scaffold .

Substituent Effects

Pyrrolidin-1-yl Ethylamine Side Chain

- Target Compound : The 2-(pyrrolidin-1-yl)ethyl group is shared with thiazinan-4-ones (e.g., 6d–6j in ), where it contributes to basicity and interaction with biological targets like neurotransmitter receptors .

- Comparison with Thiophen-2-yl Analogs : describes a compound with a thiophen-2-yl group instead of thiophen-3-yl. The positional isomerism may affect aromatic stacking interactions in binding pockets .

Halogen Substitution

- The 3-chloro-4-fluoro pattern is distinct from analogs like 3-chloro-N-phenyl-phthalimide () or 4-fluorophenyl-thiazinan-4-ones (). Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to non-halogenated analogs .

Preparation Methods

Synthesis of 3-Chloro-4-Fluorobenzenesulfonyl Chloride

The synthesis begins with the preparation of the sulfonyl chloride precursor. A common route involves chlorosulfonation of 3-chloro-4-fluoroaniline.

Preparation of 2-(Pyrrolidin-1-yl)-2-(Thiophen-3-yl)ethylamine

The amine component is synthesized via a Mannich-like reaction or reductive amination.

Reductive Amination Strategy

Thiophen-3-ylacetaldehyde reacts with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride:

$$

\text{Thiophen-3-ylacetaldehyde} + \text{Pyrrolidine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine}

$$

Optimized Conditions

Coupling of Sulfonyl Chloride and Amine

The final step involves the nucleophilic substitution of the sulfonyl chloride with the amine.

Base-Mediated Sulfonamide Formation

3-Chloro-4-fluorobenzenesulfonyl chloride reacts with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine:

$$

\text{3-Cl-4-F-C}6\text{H}3\text{SO}2\text{Cl} + \text{Amine} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}

$$

Reaction Parameters

- Solvent : Dichloromethane or tetrahydrofuran

- Base : Triethylamine (2.0 equiv)

- Temperature : 0°C to room temperature

- Yield : 80–85%

Table 1: Comparative Analysis of Coupling Methods

| Method | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Traditional | THF | Et₃N | 0°C → RT | 80–85 |

| Electrochemical | Aqueous | None | RT | 60–70 |

Alternative Synthetic Routes

Critical Analysis of Methodologies

Yield and Purity Considerations

Industrial and Environmental Considerations

Scalability

Environmental Impact

- Electrochemical methods reduce toxic waste but require energy-intensive setups.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group modifications. Key steps:

- Thiophene-pyrrolidine intermediate : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach thiophene and pyrrolidine groups to the central ethylamine backbone .

- Sulfonamide formation : React 3-chloro-4-fluorobenzenesulfonyl chloride with the intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Vary solvents (DMF vs. THF), temperatures (0°C to reflux), and catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) to maximize yield. Monitor purity via HPLC .

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, THF, 80°C | 65–75 | 95% |

| Sulfonylation | K₂CO₃, DMF, RT | 85–90 | 98% |

Q. How can the molecular structure and crystallinity of this compound be characterized?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Prepare single crystals via slow evaporation in ethanol/water mixtures .

- Spectroscopy : Confirm functional groups via FT-IR (sulfonamide S=O stretch at ~1350 cm⁻¹) and ¹H/¹³C NMR (thiophene protons at δ 6.8–7.2 ppm) .

- Thermal analysis : Perform DSC/TGA to assess melting points and stability (e.g., decomposition >250°C) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme inhibition : Screen against carbonic anhydrase isoforms (common sulfonamide targets) using stopped-flow CO₂ hydration assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Solubility : Measure logP via shake-flask method (predict using Molinspiration) to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological profile?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace pyrrolidine with piperidine) and compare bioactivity .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding to targets like EGFR or COX-2 .

- Pharmacophore mapping : Identify critical groups (e.g., sulfonamide, thiophene) using Schrödinger’s Phase .

Q. What advanced techniques resolve contradictions in crystallographic data or purity assessments?

- Methodological Answer :

- Twinned crystals : Refine using SHELXL’s TWIN/BASF commands to correct for overlapping diffraction patterns .

- Purity disputes : Combine LC-MS (high-resolution mass accuracy) with 2D NMR (HSQC, HMBC) to detect trace impurities (<0.1%) .

- Dynamic light scattering (DLS) : Assess aggregation in solution, which may skew bioassay results .

Q. How can reaction scalability challenges be addressed without compromising yield?

- Methodological Answer :

- Flow chemistry : Transition batch reactions to continuous flow reactors for safer handling of exothermic steps (e.g., sulfonylation) .

- Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce costs and metal contamination .

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, stoichiometry) for pilot-scale synthesis .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data between structural analogs?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (pH, cell line variability) .

- Proteomic profiling : Use mass spectrometry to identify off-target interactions unique to specific analogs .

- Molecular dynamics simulations : Assess binding pocket flexibility to explain differential potency .

Key Considerations for Researchers

- Avoid commercial sources : Prioritize in-house synthesis or academic collaborations to ensure reproducibility.

- Data validation : Cross-reference analytical results with multiple techniques (e.g., XRD + NMR) to mitigate instrument bias .

- Ethical compliance : Confirm compound use aligns with institutional guidelines for non-human research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.